REACTION_CXSMILES
|
[CH2:1]([CH:6]1[CH2:11][CH2:10][C:9]([C:12]2[C:13]([F:19])=[C:14]([F:18])[CH:15]=[CH:16][CH:17]=2)=[CH:8][CH2:7]1)[CH2:2][CH2:3][CH2:4][CH3:5].C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C1(C)C=CC=CC=1>[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:13]([F:19])=[C:14]([F:18])[CH:15]=[CH:16][CH:17]=2)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
125° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)C=1C(=C(C=CC1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |